

Synonyms and alternative names for 2,6-Dichlorobenzyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dichlorobenzyl chloride

Cat. No.: B165760

[Get Quote](#)

An In-depth Technical Guide to 2,6-Dichlorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichlorobenzyl chloride, a halogenated aromatic compound, serves as a crucial building block in organic synthesis. Its chemical structure, featuring a benzyl chloride moiety with two chlorine atoms in the ortho positions of the benzene ring, imparts unique reactivity, making it a valuable precursor for the synthesis of a wide range of molecules, including pharmaceuticals, agrochemicals, and dyes.^[1] This technical guide provides a comprehensive overview of **2,6-dichlorobenzyl chloride**, encompassing its nomenclature, physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its known biological activities.

Nomenclature and Identification

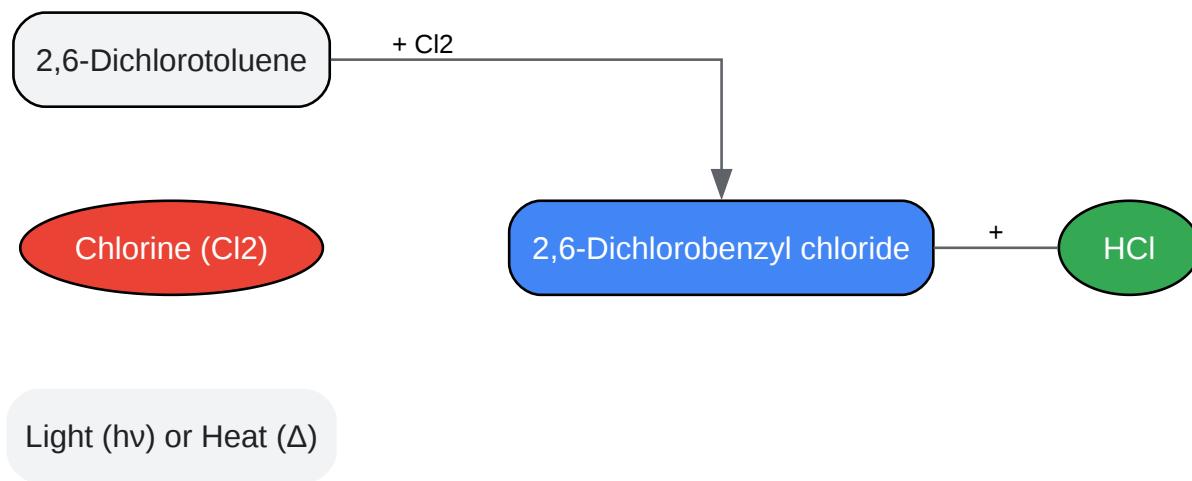
Correctly identifying a chemical compound is paramount for research and safety. **2,6-Dichlorobenzyl chloride** is known by several synonyms and alternative names.

Identifier Type	Value
Systematic (IUPAC) Name	1,3-Dichloro-2-(chloromethyl)benzene ^[2]
CAS Number	2014-83-7 ^[3]
Molecular Formula	C ₇ H ₅ Cl ₃ ^[3]
Molecular Weight	195.47 g/mol ^[3]
Common Synonyms	α,2,6-Trichlorotoluene ^[3]
1,3-Dichloro-2-chloromethyl-benzene ^[1]	
2,6-Dichlorobenzylchloride ^[1]	
InChI	InChI=1S/C7H5Cl3/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 ^[2]
InChIKey	LBOBESSSDSGODDD-UHFFFAOYSA-N ^[2]
SMILES	C1=CC(=C(C(=C1)Cl)CCl)Cl ^[2]

Physicochemical Properties

A summary of the key physical and chemical properties of **2,6-dichlorobenzyl chloride** is presented below.

Property	Value	Reference
Appearance	White to light yellow crystalline low melting mass	^[1]
Melting Point	36-39 °C	^[4]
Boiling Point	117-119 °C at 14 mmHg	^[4]
Solubility	Soluble in methanol (0.1 g/mL, clear)	^[1]


Experimental Protocols

Detailed experimental procedures are essential for the replication and advancement of scientific research. This section provides protocols for the synthesis of **2,6-dichlorobenzyl chloride** and its subsequent conversion into important derivatives.

Synthesis of 2,6-Dichlorobenzyl Chloride from 2,6-Dichlorotoluene

A common method for the preparation of **2,6-dichlorobenzyl chloride** is the free-radical chlorination of 2,6-dichlorotoluene.

Reaction Scheme:

[Click to download full resolution via product page](#)

Synthesis of 2,6-Dichlorobenzyl chloride.

Experimental Protocol:

A solution of 2,6-dichlorotoluene in a suitable solvent (e.g., carbon tetrachloride or an alcohol/hexane mixture) is subjected to chlorination with chlorine gas under illumination (e.g., UV light) or in the presence of a radical initiator (e.g., benzoyl peroxide) and a catalyst (e.g., copper chloride).^[4] The reaction temperature is typically maintained between 60-120°C for several hours.^[4] Following the reaction, the mixture is washed with water and an alkaline solution to remove unreacted chlorine and hydrogen chloride. The solvent is then removed by distillation, and the crude product is purified by cooling crystallization and filtration.^[4] This

method can achieve a reaction yield of up to 90% or more with a product purity of 99% or higher.[4]

Reactant	Catalyst	Solvent	Reaction Time	Temperature	Yield	Purity	Reference
2,6-Dichlorotoluene (161g)	Copper Chloride (2.5g)	Butanol/Hexane (1:1)	4.5 hours	90-120°C	90.1%	99%	[4]
2,6-Dichlorotoluene (161g)	Vulcanized Iron (1g)	Butanol	4.5 hours	60-110°C	90.1%	99%	[4]

Synthesis of 2,6-Dichlorobenzyl Alcohol

2,6-Dichlorobenzyl chloride can be converted to 2,6-dichlorobenzyl alcohol via a two-step process involving acetate formation followed by hydrolysis.[5]

Reaction Workflow:

[Click to download full resolution via product page](#)

Conversion of **2,6-Dichlorobenzyl chloride** to 2,6-Dichlorobenzyl alcohol.

Experimental Protocol:

A mixture of **2,6-dichlorobenzyl chloride** (0.5 mol), anhydrous sodium acetate (0.55 mol), and a phase-transfer catalyst such as tetrabutylammonium chloride (0.5 g) is heated at 100°C for 2 hours.[5] Gas chromatography analysis can be used to monitor the reaction, with an expected production rate of 2,6-dichlorobenzyl acetate of around 99.5%.[5] After completion, the reaction mixture is washed with water and toluene. The toluene layer is then treated with a 20% sodium

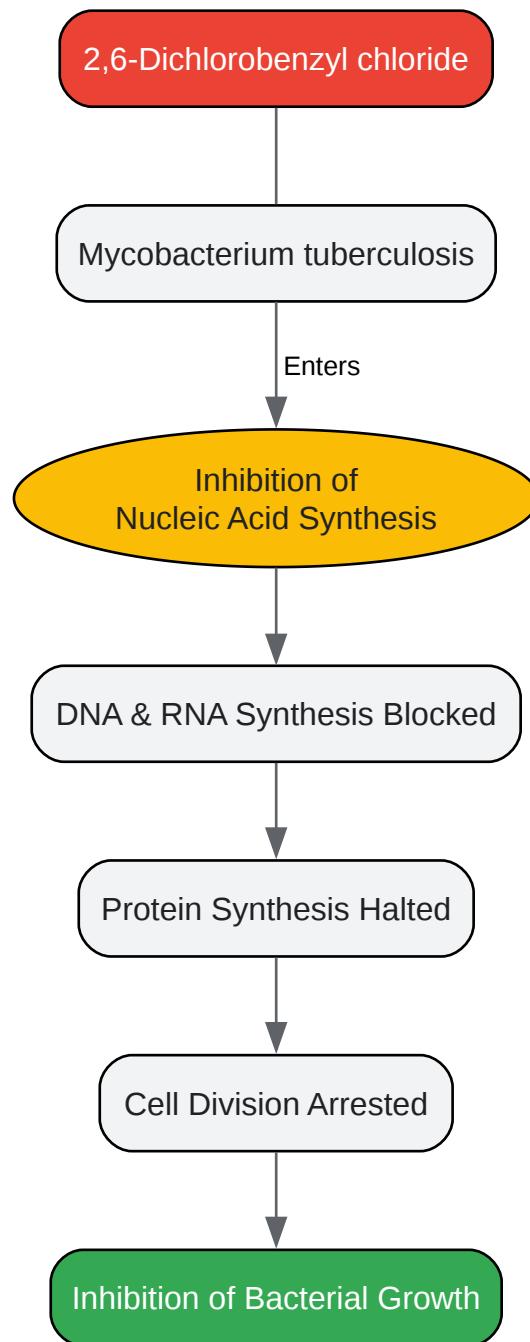
hydroxide solution (0.5 mol) and stirred at 95°C for 1 hour to facilitate hydrolysis.^[5] The organic layer is subsequently washed with warm water, and the solvent is removed by evaporation. The final product, 2,6-dichlorobenzyl alcohol, is obtained by recrystallization from methanol.^[5] This process can yield the product with a purity of 99.8% and a yield of 96.3%.^[5]

Synthesis of 2,6-Dichlorobenzonitrile

2,6-Dichlorobenzyl chloride serves as a cost-effective starting material for the synthesis of 2,6-dichlorobenzonitrile, an important intermediate for herbicides.^[6]

Experimental Protocol:

Liquefied ammonia is vaporized and mixed with nitrogen and air.^[6] Concurrently, **2,6-dichlorobenzyl chloride** is vaporized using steam and mixed with the ammonia-air mixture. This gaseous mixture is then preheated and passed through a reactor containing a suitable ammonoxidation catalyst. The reaction is typically carried out at a temperature of 370-410°C.^[6] The molar ratio of **2,6-dichlorobenzyl chloride** to ammonia and oxygen-poor air is crucial for optimizing the yield and selectivity.^[6] After the reaction, the product stream is cooled, washed with water, and the crude 2,6-dichlorobenzonitrile is isolated by centrifugal dehydration.^[6]


Biological Activity and Potential Mechanism of Action

While primarily utilized as a chemical intermediate, **2,6-dichlorobenzyl chloride** has shown some biological activity.

Antitubercular Activity

2,6-Dichlorobenzyl chloride has demonstrated antitubercular properties.^[7] Its mechanism of action is believed to involve the inhibition of nucleic acid synthesis in *Mycobacterium tuberculosis*. By impeding both RNA and DNA synthesis, the compound effectively halts protein synthesis and cell division, thereby inhibiting the growth of the bacteria.^[7]

Proposed Mechanism of Antitubercular Activity:

[Click to download full resolution via product page](#)

Proposed mechanism of **2,6-Dichlorobenzyl chloride**'s antitubercular effect.

Metabolic Activation

In toxicological studies, the related compound 2,6-dichlorobenzonitrile (DCBN) has been shown to undergo metabolic activation by cytochrome P450 enzymes, leading to tissue-specific toxicity.^[8] While not directly studying **2,6-dichlorobenzyl chloride**, this suggests a potential

for metabolic activation of the benzyl chloride moiety as well, which could be a subject for further investigation.

Safety and Handling

2,6-Dichlorobenzyl chloride is a corrosive substance that can cause severe skin burns and eye damage.[2][9] It is also toxic to aquatic life with long-lasting effects.[2][9] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[9] Work should be conducted in a well-ventilated area, and inhalation of dust, fumes, gas, mist, or vapors should be avoided.[9]

Conclusion

2,6-Dichlorobenzyl chloride is a versatile and important chemical intermediate with well-established synthetic routes and applications. Its utility in the production of pharmaceuticals and agrochemicals underscores its significance in various sectors of the chemical industry. The provided experimental protocols offer a practical guide for its synthesis and derivatization. While its biological activities are not extensively studied, its reported antitubercular properties suggest potential for further investigation in drug development. As with any reactive chemical, proper safety precautions are essential when handling **2,6-dichlorobenzyl chloride**. This guide serves as a valuable technical resource for researchers and professionals working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 2,6-Dichlorobenzyl chloride | C7H5Cl3 | CID 74832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]

- 4. CN109721464A - The synthetic method of one kind 2,6- dichlorobenzyl chloride - Google Patents [patents.google.com]
- 5. EP0272674A2 - Process for producing 2,6-dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 6. CN108774156A - A method of preparing 2,6- dichlorobenzonitriles - Google Patents [patents.google.com]
- 7. 2,6-Dichloro benzyl chloride | 2014-83-7 | FD12580 [biosynth.com]
- 8. Metabolic activation of 2,6-dichlorobenzonitrile, an olfactory-specific toxicant, by rat, rabbit, and human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- To cite this document: BenchChem. [Synonyms and alternative names for 2,6-Dichlorobenzyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165760#synonyms-and-alternative-names-for-2-6-dichlorobenzyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com